molecular formula C8H8ClF2NO B1522057 2,6-Difluorophenacylamine hydrochloride CAS No. 1210255-19-8

2,6-Difluorophenacylamine hydrochloride

Cat. No. B1522057
M. Wt: 207.6 g/mol
InChI Key: BTQHGMKVJQPOSM-UHFFFAOYSA-N
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Description

2,6-Difluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.6 . It is also known by the synonym 2-amino-1-(2,6-difluorophenyl)ethanone .


Molecular Structure Analysis

The molecular structure of 2,6-Difluorophenacylamine hydrochloride consists of a phenacylamine backbone with two fluorine atoms attached to the phenyl ring at positions 2 and 6 . The molecule also contains a hydrochloride group .

Scientific Research Applications

1. Chemical Analysis and Detection

A review of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), a chemically related compound, illustrates its use in determining a variety of carbonyl-containing compounds, including thromboxane B2, prostaglandins, and amygdalin. PFBHA has been applied in diverse environments such as water, blood, urine, air, and clothing, showcasing its versatility in chemical detection and analysis (Cancilla & Que Hee, 1992).

2. Development of Novel Fluorescence Probes

Research on 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) highlights the design and synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes are significant for biological and chemical applications, underscoring the broader potential of fluorine-containing compounds in scientific research (Setsukinai et al., 2003).

3. Environmental Behavior of Fluorinated Compounds

A study on a 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), similar in structure to 2,6-Difluorophenacylamine hydrochloride, reveals its usage as a PFOS alternative in the electroplating industry. This research provides insight into the environmental behavior and potential adverse effects of such fluorinated compounds, indicating their significance in environmental sciences (Ruan et al., 2015).

4. Adsorption Studies

Activated carbon fibers (ACFs) have been used in adsorption studies for various phenols, including fluorinated compounds. The findings from these studies, including adsorption isotherms and kinetic analyses, are critical for understanding the environmental interactions and remediation techniques involving fluorinated compounds (Liu et al., 2010).

5. Intramolecular Halogen Stabilization

Research on 2,6-Bis(2,6-difluorophenyl)phenyldimethylsilanium ion, a compound structurally related to 2,6-Difluorophenacylamine hydrochloride, explores intramolecular halogen stabilization and its implications in chemistry. Such studies contribute to our understanding of molecular dynamics and the behavior of fluorinated compounds (Romanato et al., 2010).

properties

IUPAC Name

2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQHGMKVJQPOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenacylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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